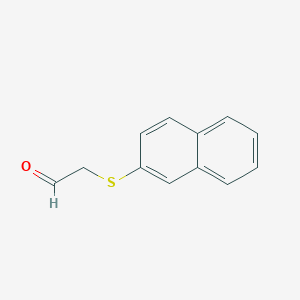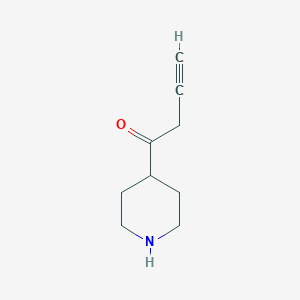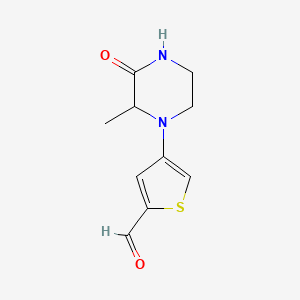
5-(Chloromethyl)-1-ethyl-4-iodo-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Chloromethyl)-1-ethyl-4-iodo-1H-pyrazole is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-1-ethyl-4-iodo-1H-pyrazole typically involves the chloromethylation and iodination of a pyrazole precursor. One common method is to start with 1-ethyl-4-iodo-1H-pyrazole and introduce the chloromethyl group using chloromethylating agents such as formaldehyde and hydrochloric acid under acidic conditions . The reaction is often catalyzed by zinc chloride (ZnCl₂) to enhance the electrophilicity of the formaldehyde carbonyl group .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processing to optimize reaction conditions and improve yield. Continuous flow reactors offer better control over reaction parameters such as temperature, pressure, and residence time, leading to higher efficiency and selectivity . This method is particularly advantageous for scaling up the production of complex organic molecules.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-1-ethyl-4-iodo-1H-pyrazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: The iodo group can be reduced to a hydrogen atom, or the chloromethyl group can be reduced to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 5-(azidomethyl)-1-ethyl-4-iodo-1H-pyrazole, while oxidation with potassium permanganate can produce this compound-3-carboxylic acid.
Scientific Research Applications
5-(Chloromethyl)-1-ethyl-4-iodo-1H-pyrazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with unique properties.
Biology: The compound can be used as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals.
Medicine: It may be explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound can be used in the production of specialty chemicals and advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-1-ethyl-4-iodo-1H-pyrazole depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The chloromethyl group can act as an electrophilic center, facilitating covalent bonding with nucleophilic sites on biomolecules . This interaction can lead to the modulation of biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
5-(Chloromethyl)-2-methoxy-benzaldehyde: Used in atom transfer radical polymerization (ATRP) as an initiator.
5-(Chloromethyl)furfural: A furan derivative with applications in the production of biofuels and renewable chemicals.
5-(Chloromethyl)isothiazolinone: An isothiazolinone biocide with antimicrobial properties.
Uniqueness
5-(Chloromethyl)-1-ethyl-4-iodo-1H-pyrazole is unique due to its combination of chloromethyl and iodo substituents on the pyrazole ring. This structural feature imparts distinct reactivity and potential for diverse applications compared to other similar compounds. The presence of both electron-withdrawing and electron-donating groups can influence the compound’s chemical behavior, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C6H8ClIN2 |
|---|---|
Molecular Weight |
270.50 g/mol |
IUPAC Name |
5-(chloromethyl)-1-ethyl-4-iodopyrazole |
InChI |
InChI=1S/C6H8ClIN2/c1-2-10-6(3-7)5(8)4-9-10/h4H,2-3H2,1H3 |
InChI Key |
UJNITIWWTCKMNH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)I)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![{1-[2-Amino-1-(4-ethylphenyl)ethyl]cyclobutyl}methanol](/img/structure/B15255375.png)


![1-[1-(Aminomethyl)cyclohexyl]ethan-1-one](/img/structure/B15255394.png)




![1-[1-(Aminomethyl)cyclopropyl]-2-methoxyethan-1-ol](/img/structure/B15255418.png)


